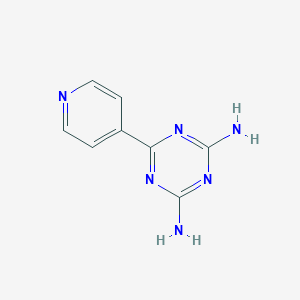

6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

6-pyridin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6/c9-7-12-6(13-8(10)14-7)5-1-3-11-4-2-5/h1-4H,(H4,9,10,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBCFXNEEQDQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186888 | |

| Record name | 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33237-20-6 | |

| Record name | 6-(4-Pyridinyl)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33237-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033237206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33237-20-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-pyridyl)-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LS7EK2FBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine

The construction of the this compound backbone can be accomplished using various synthetic strategies, including one-pot reactions, multi-component condensations, and nucleophilic substitution pathways.

One-Pot Reaction Protocols for Diaminotriazine Derivatives

Another versatile one-pot approach is the microwave-assisted, multi-component reaction of an aminopyridine (like 2-aminopyridine), cyanamide (B42294), and an aldehyde or ketone under neat (solvent-free) conditions. nih.gov While this specific example uses 2-aminopyridine, the methodology can be adapted for the synthesis of pyridyl-1,3,5-triazine-2,4-diamine hybrids. The reaction proceeds through the initial dimerization of cyanamide to form cyanoguanidine, which then reacts with the aminopyridine to yield a pyridyl-biguanide intermediate. This intermediate subsequently undergoes condensation with the carbonyl compound and cyclization to form the final diaminotriazine product. nih.gov

A general one-pot synthesis for N²,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines has also been developed. This method involves the three-component reaction of an aniline, a benzaldehyde, and cyanoguanidine in the presence of hydrochloric acid, followed by a base-promoted Dimroth rearrangement of the resulting 1,6-diaryl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride intermediate. researchgate.net This protocol could potentially be adapted for the synthesis of the target compound using appropriate starting materials.

Multi-Component Condensation Reactions for Triazine Scaffold Construction

Multi-component reactions (MCRs) are powerful tools for the construction of complex heterocyclic scaffolds like the 1,3,5-triazine (B166579) ring in a single operation. A common MCR for the synthesis of 6-substituted-2,4-diamino-1,3,5-triazines involves the condensation of a biguanide (B1667054) with an appropriate carbonyl compound. For the synthesis of this compound, pyridine-4-carboxaldehyde would be the required aldehyde.

A well-established three-component synthesis involves the reaction of cyanoguanidine, an aromatic aldehyde, and an arylamine under microwave irradiation in the presence of hydrochloric acid. nih.govrsc.org This reaction leads to the formation of 6,N²-diaryl-1,3,5-triazine-2,4-diamines. By substituting the arylamine with ammonia (B1221849) or an ammonia equivalent and using pyridine-4-carboxaldehyde, this method could be tailored for the synthesis of the title compound. The reaction mechanism involves the formation of a dihydrotriazine intermediate which then undergoes dehydrogenative aromatization to yield the final triazine product. nih.gov

Nucleophilic Substitution Pathways from Halogenated Triazine Precursors

A widely employed and versatile method for the synthesis of substituted triazines is the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different nucleophiles by adjusting the reaction temperature. mdpi.com

For the synthesis of this compound, a potential route involves the initial reaction of cyanuric chloride with a 4-pyridyl nucleophile, such as a 4-pyridyl organometallic reagent, followed by the sequential substitution of the remaining two chlorine atoms with ammonia or an amine equivalent. Alternatively, one could start with the commercially available 2,4-diamino-6-chloro-s-triazine. This intermediate can then undergo a nucleophilic aromatic substitution reaction with a suitable 4-pyridyl nucleophile to introduce the pyridyl moiety at the 6-position. A synthetic scheme for the preparation of 2,4-diamino-6-chloro- acs.orgmdpi.comijpras.comtriazines has been reported, providing a viable starting point for this approach. researchgate.net The synthesis of 6-Chloro-N,N,N',N'-tetrakis-pyridin-2-ylmethyl- acs.orgmdpi.comijpras.comtriazine-2,4-diamine has been achieved by reacting 2,4,6-trichloro-1,3,5-triazine with di-(pyridylmethyl)amine, demonstrating the feasibility of introducing pyridyl-containing substituents onto the triazine core via nucleophilic substitution. mdpi.com

Derivatization Strategies of the 1,3,5-Triazine-2,4-diamine (B193344) Scaffold

The this compound scaffold possesses two primary sites for further chemical modification: the exocyclic amine groups on the triazine ring and the pyridyl moiety itself.

Functionalization at Amine Groups of the Triazine Ring

The two primary amine groups at the 2- and 4-positions of the triazine ring are nucleophilic and can readily undergo various functionalization reactions, such as acylation and alkylation.

N-Acylation: The acylation of diaminotriazines has been studied, and it has been observed that this modification can have a significant impact on the hydrogen-bonding capabilities of the molecule. acs.orgacs.org Acylation can be achieved using standard acylating agents like acyl chlorides or acid anhydrides. A study on the acylation of 2,4-diamino-s-triazines and 2,6-diaminopyridines revealed that while acylation of the diaminopyridine led to an increase in the association constant with N-propylthymine, the acylation of diaminotriazines resulted in a dramatic decrease. acs.org This has been attributed to different conformational preferences of the resulting amide groups. acs.org N-Acyltriazinediones, synthesized from a triazinone-type condensing reagent, have been reported as novel acylating reagents that react with amines to form amides in good yields. nih.gov

N-Alkylation: The alkylation of the amine groups on the diaminotriazine ring can be achieved using alkyl halides. However, the direct alkylation of amines can often lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products. masterorganicchemistry.comyoutube.com Therefore, controlling the degree of alkylation can be challenging. Alternative methods, such as reductive amination, might offer a more controlled approach to obtaining specifically substituted amine derivatives.

Modifications and Substitutions on the Pyridyl Moiety

The pyridine (B92270) ring of this compound is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.com Reactions such as nitration, sulfonation, and halogenation typically require harsh conditions and often result in substitution at the 3- and 5-positions relative to the nitrogen atom. youtube.com The presence of the electron-donating diaminotriazine substituent at the 4-position of the pyridine ring would likely influence the regioselectivity of electrophilic attack.

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution (SNA) than benzene, particularly at the positions ortho and para to the ring nitrogen (positions 2 and 6). stackexchange.com This is due to the ability of the electronegative nitrogen to stabilize the anionic Meisenheimer intermediate formed during the reaction. For the 4-substituted pyridine ring in the title compound, nucleophilic attack would be less favored compared to pyridines with leaving groups at the 2- or 4-positions. However, under certain conditions, such as the Chichibabin reaction which uses a strong nucleophile like sodium amide, direct amination at the 2-position of a pyridine ring can occur. The presence of activating groups or the use of specific reaction conditions can facilitate nucleophilic substitution on the pyridine ring.

An in-depth analysis of the synthetic strategies and reaction mechanisms surrounding this compound and its analogs reveals a rich field of chemical exploration. Researchers have developed various methodologies to construct the core diaminotriazine scaffold and have investigated the underlying mechanisms of these transformations.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques

The precise structure and intricate electronic nature of 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine have been meticulously examined through a combination of sophisticated spectroscopic methods. These techniques provide a window into the atomic arrangement and bonding within the molecule, offering critical data for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular structure.

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. Although the specific chemical shifts can vary slightly depending on the solvent and experimental conditions, a representative analysis provides valuable insights. In a typical spectrum, the protons of the pyridyl ring exhibit characteristic signals in the aromatic region. The protons ortho to the nitrogen atom of the pyridine (B92270) ring are expected to appear at a lower field (higher ppm value) compared to the protons meta to the nitrogen. The amino group protons typically present as a broad signal, the position of which can be influenced by solvent and concentration.

| Proton | Typical Chemical Shift (δ, ppm) |

| Pyridyl-H (ortho to N) | 8.5 - 8.7 |

| Pyridyl-H (meta to N) | 7.9 - 8.1 |

| Amino (-NH₂) | Variable (broad signal) |

Note: The exact chemical shifts are dependent on the solvent and concentration.

Carbon-13 NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum of this compound displays signals corresponding to the carbon atoms in the triazine and pyridyl rings. The carbon atoms of the triazine ring directly bonded to nitrogen atoms typically resonate at a lower field. The chemical shifts of the pyridyl carbons are also distinct, with the carbon atom attached to the triazine ring showing a unique shift.

| Carbon | Typical Chemical Shift (δ, ppm) |

| C2, C4 (Triazine) | ~167 |

| C6 (Triazine) | ~171 |

| C (Pyridyl, attached to Triazine) | ~145 |

| C (Pyridyl, ortho to N) | ~150 |

| C (Pyridyl, meta to N) | ~122 |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

The rotation around the C-N bond connecting the amino groups to the triazine ring in 2,4-diamino-1,3,5-triazine derivatives can be restricted. researchgate.netorganicchemistrydata.org This phenomenon gives rise to the potential for conformational isomers. Dynamic NMR (DNMR) spectroscopy, particularly variable temperature NMR, is a powerful tool to investigate this conformational mobility. researchgate.netorganicchemistrydata.org By monitoring the changes in the NMR spectrum as a function of temperature, the energy barrier for the rotation around the amino-triazine bond can be determined. researchgate.netorganicchemistrydata.org For 2,4-diamino-6-substituted-1,3,5-triazines, the free energy of activation for this rotation has been calculated, providing insights into the flexibility and conformational landscape of these molecules. researchgate.netorganicchemistrydata.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups and bonds, making it an invaluable tool for structural confirmation.

The FT-IR spectrum of this compound exhibits a series of absorption bands that are characteristic of its functional groups. The stretching vibrations of the N-H bonds in the amino groups typically appear as strong bands in the region of 3100-3500 cm⁻¹. The C=N and C-N stretching vibrations of the triazine and pyridyl rings give rise to a complex pattern of bands in the fingerprint region (below 1600 cm⁻¹). Aromatic C-H stretching vibrations are also observed.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretching (Amino groups) | 3100 - 3500 |

| C=N Stretching (Triazine and Pyridyl rings) | 1500 - 1600 |

| Triazine Ring Vibrations | ~1560, ~1460, ~818 |

| C-N Stretching | 1200 - 1350 |

| Aromatic C-H Stretching | 3000 - 3100 |

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy offers detailed information about the vibrational modes of a molecule. For compounds related to this compound, specific Raman bands have been identified that are characteristic of the triazine ring and its substituents.

In studies of analogous 3,5-diamino-1,2,4-triazine derivatives, strong Raman bands are observed that are assigned to the ring breathing vibration of the 1,2,4-triazine (B1199460) ring and an asymmetric triazine C-NH2 stretching vibration. nih.gov For instance, a strong band near 770 cm⁻¹ is attributed to the triazine ring breathing mode, while a band around 1330 cm⁻¹ corresponds to the asymmetric C-NH2 stretch. nih.gov Furthermore, an out-of-plane bending vibration of the substituted triazine ring is typically observed near 800 cm⁻¹ in infrared spectra. nih.gov

In a palladium complex of a similar ligand, cis-6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine Palladium(II), the FT-Raman and FT-IR spectra show characteristic bands for the triazine and pyridine groups. Symmetrical and asymmetrical stretches of the amine group attached to the aromatic triazine ring are confirmed in the regions of 3069 and 3193 cm⁻¹, respectively. semanticscholar.org

Table 1: Characteristic Vibrational Modes for Triazine Derivatives

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Triazine Ring Breathing | ~770 | nih.gov |

| Asymmetric Triazine C-NH₂ Stretch | ~1330 | nih.gov |

| Triazine Ring Out-of-Plane Bending | ~800 | nih.gov |

| Amine N-H Symmetrical Stretch | 3069 | semanticscholar.org |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. The mass spectra of various triazine derivatives provide insight into the likely fragmentation pathways for this compound.

For example, the mass spectrum of the related compound 6-phenyl-1,3,5-triazine-2,4-diamine shows a molecular ion peak corresponding to its molecular weight. massbank.eu Similarly, mass spectra are available for other derivatives such as 1,3,5-triazine-2,4-diamine (B193344), 6-chloro- and 1,3,5-triazin-2(1H)-one, 4,6-diamino-. nist.govnist.gov The synthesis of various 6,N²-diaryl-1,3,5-triazine-2,4-diamines has been confirmed by mass spectrometry, indicating the stability of the triazine core under ionization conditions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectra of triazine derivatives are characterized by absorptions related to the electronic systems of the triazine and pyridyl rings.

Studies on extended 2,4,6-triphenyl-1,3,5-triazines reveal that the triazine core acts as an electron-attracting unit. mdpi.com The electronic absorption spectra of these compounds are influenced by the nature of the substituents on the phenyl rings. mdpi.com For a series of 2,4-dichloro-6-(p-substituted phenyl)-1,3,5-triazines, the UV spectra have been systematically investigated. researchgate.net In the solid-state UV-vis spectroscopy of a metallotecton network involving 6-pyridin-2-yl- nih.govnih.govrsc.org-triazine-2,4-diamine, the electronic properties of the coordinated ligand were characterized. researchgate.net

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

The crystal structures of several derivatives of this compound have been determined, offering a clear picture of the molecular geometry and packing in the solid state. These studies are crucial for understanding the non-covalent interactions that govern the supramolecular assembly.

For instance, the crystal structure of 4-methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine has been elucidated. nih.gov Similarly, the structure of 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine (B1595470) has been reported, providing valuable comparative data. researchgate.net A cocrystal of 2,4-diamino-6-phenyl-1,3,5-triazine with sorbic acid has also been analyzed, highlighting the hydrogen bonding capabilities of the diaminotriazine moiety. researchgate.net

Table 2: Crystallographic Data for Selected Triazine Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine | Orthorhombic | P2₁2₁2₁ | nih.gov |

| 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | Monoclinic | P2₁/c | researchgate.net |

| 2,4-Diamino-6-phenyl-1,3,5-triazine–sorbic acid (1/1) | Monoclinic | C2/c | researchgate.net |

Molecular Conformation and Planarity of Ring Systems

A key structural feature of these molecules is the relative orientation of the pyridyl and triazine rings. The dihedral angle between these two aromatic systems is a measure of the planarity of the molecule.

In the crystal structure of 4-methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine, the pyridyl and triazine rings are nearly coplanar, with a small dihedral angle of 4.8(2)°. nih.gov For 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, the triazine ring is essentially planar and forms a dihedral angle of 10.37(4)° with the benzene (B151609) ring. researchgate.net In a cocrystal of 2,4-diamino-6-phenyl-1,3,5-triazine, the phenyl and triazine rings are also not perfectly coplanar. researchgate.net The planarity of the triazine ring itself is also of interest, with studies on 2,4-diamino-6-methyl-1,3,5-triazine showing slight deviations of the substituent atoms from the ring plane. researchgate.net

Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in defining the solid-state architecture of this compound and its derivatives. The amino groups on the triazine ring are excellent hydrogen bond donors, while the nitrogen atoms of the triazine and pyridyl rings act as acceptors.

In the crystal structure of 4-methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine, adjacent molecules are linked by N—H⋯N hydrogen bonds, forming a helical chain. nih.gov The structure of 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine exhibits a more complex hydrogen-bonding network. Here, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds, creating a characteristic R²₂(8) ring motif. These dimers are further connected by other N—H⋯N and N—H⋯O hydrogen bonds, resulting in a three-dimensional network. researchgate.net

Similarly, in a cocrystal of 2,4-diamino-6-phenyl-1,3,5-triazine with sorbic acid, the triazine molecules form base pairs via N—H⋯N hydrogen bonds, also with an R²₂(8) graph set, leading to supramolecular ribbons. These ribbons are then interlinked with sorbic acid molecules through N—H⋯O and O—H⋯N hydrogen bonds. researchgate.net The crystal structure of 2,4-diamino-6-methyl-1,3,5-triazine methanol (B129727) solvate is also determined by an extensive network of hydrogen bonds, where centrosymmetric dimeric associations connect the triazine rings into planar tapes. researchgate.net

Table 3: Common Hydrogen Bonding Motifs in Triazine Derivatives

| Motif | Description | Reference |

|---|---|---|

| N—H⋯N | Forms chains and dimers | nih.govresearchgate.net |

| N—H⋯O | Links to co-crystallized molecules or substituents | researchgate.netresearchgate.net |

Supramolecular Packing and Crystal Architecture in Solid State

Detailed single-crystal X-ray diffraction analysis is the definitive method for elucidating the supramolecular packing and crystal architecture of a compound. For this compound, such data is not presently available.

In related 2,4-diamino-6-R-1,3,5-triazine structures, the arrangement of molecules in the solid state is heavily influenced by the nature of the 'R' group. For instance, derivatives where R is a phenyl group (benzoguanamine) or a methyl group (acetoguanamine) exhibit extensive hydrogen-bonding networks. The amino groups on the triazine ring typically act as hydrogen bond donors, while the triazine and pyridyl nitrogen atoms can act as acceptors. This often leads to the formation of well-defined motifs like dimers, ribbons, or sheets.

Electron Microscopy for Morphological and Nanostructural Analysis (e.g., TEM, SEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface morphology and internal nanostructure of materials.

There are no published SEM or TEM images for this compound. Such an analysis would provide valuable insights into the particle size, shape, and surface features of the compound. The morphology of crystalline powders is often a direct consequence of the underlying crystal structure and the conditions of crystallization. For instance, depending on the solvent and cooling rate, compounds can form distinct microstructures such as needles, plates, or prisms. SEM analysis would reveal these macroscopic features, while TEM could provide information on nanoscale characteristics, including the presence of defects or dislocations within the crystal lattice.

Table 2: Summary of Potential Morphological Features

| Technique | Information Provided | Expected Observations for this compound |

| SEM | Particle size, shape, surface topography | Data Not Available |

| TEM | Internal structure, crystallinity, lattice fringes | Data Not Available |

This table illustrates the type of information that would be obtained from electron microscopy studies.

Coordination Chemistry and Metallosupramolecular Systems

Ligand Design Principles and Coordination Capabilities

The efficacy of pyridyl-substituted diaminotriazines as ligands in supramolecular chemistry stems from their deliberately engineered bifunctional nature. The pyridinyl group serves as the primary site for metal ion coordination, while the diaminotriazine portion independently directs intermolecular organization through robust hydrogen bonding. nih.gov

Pyridyl-substituted diaminotriazine ligands are classic examples of multidentate systems, possessing multiple potential donor atoms for coordination with metal centers. The nitrogen atom of the pyridyl ring is a primary coordination site. nih.gov Concurrently, the nitrogen atoms within the triazine ring and the exocyclic amino groups present additional potential binding sites, allowing the ligand to adopt various coordination modes. nih.gov This versatility enables the ligand to act as a bridge between metal ions or as a chelating agent, contributing to the formation of diverse and stable metallosupramolecular assemblies. nih.govresearchgate.net Generally, such multidentate ligands are crucial in coordination chemistry as they can form exceptionally stable metal complexes. mdpi.com

The chelate effect is a significant factor in the stability of complexes formed with multidentate ligands like 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine. By forming multiple bonds to a single central metal ion, a chelate ring is created, which is thermodynamically more stable than a complex formed with analogous monodentate ligands. The inclusion of pyridyl groups in ligand design has been shown to benefit the thermodynamic stability of the resulting metal complexes. nih.gov The inherent rigidity and pre-organized nature of the triazine core can further enhance this stability, leading to the formation of well-defined and robust coordination compounds. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural elucidation.

This class of ligands readily forms complexes with a wide array of transition metals. For instance, pyridinyl-substituted diaminotriazines react with Palladium(II) chloride (PdCl₂) to form 2:1 complexes. nih.gov Similarly, a mononuclear Zinc(II) complex, [Zn(N₃)₂(C₈H₈N₆)₂], has been synthesized using 2,4-diamino-6-(2-pyridyl)-1,3,5-triazine, a structural isomer of the title compound. nih.gov Studies on related polypyridyl triazine ligands have documented the formation of complexes with Mn(II), Co(II), Ni(II), Cu(II), and Ru(II), showcasing the broad applicability of this ligand family in coordination chemistry. nih.govacs.orgmdpi.com

The coordination geometry of the metal center in these complexes is dictated by the nature of the metal ion, the ligand-to-metal ratio, and the presence of counterions or solvent molecules. X-ray diffraction studies have revealed several common geometries.

Distorted Octahedral: In the complex [Zn(N₃)₂(C₈H₈N₆)₂], the Zn(II) ion is six-coordinated and lies on a twofold rotation axis, exhibiting a distorted octahedral geometry. nih.gov The coordination sphere is composed of four nitrogen atoms from two bidentate 2,4-diamino-6-(2-pyridyl)-1,3,5-triazine ligands and two nitrogen atoms from two azide (B81097) anions. nih.gov Similarly, some Iron(III) complexes with related triazine ligands adopt a distorted octahedral N₃Cl₂O environment. nih.gov

Square Planar: Palladium(II) complexes with ligands of this type, such as those formed with PdCl₂, typically adopt a trans square-planar geometry. nih.gov Related copper(II) complexes with other pyridyl-triazole ligands have also been proposed to exhibit a square planar structure. nih.govresearchgate.netnih.gov

Square Pyramidal: While not explicitly detailed for this compound itself, five-coordinated Copper(II) complexes with other polydentate N-donor ligands are known to exist in equilibrium between square pyramidal (SP) and trigonal bipyramidal (TBP) geometries. nih.gov

A summary of observed coordination geometries in complexes with related pyridyl-triazine ligands is provided below.

| Metal Ion | Ligand System | Coordination Geometry | Reference(s) |

| Zn(II) | 2,4-diamino-6-(2-pyridyl)-1,3,5-triazine | Distorted Octahedral | nih.gov |

| Pd(II) | Pyridinyl-substituted diaminotriazines | trans Square-Planar | nih.gov |

| Fe(III) | 2,4,6-tris(2-pyridyl)-s-triazine (tpt) | Distorted Octahedral | nih.gov |

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | nih.govresearchgate.netnih.gov |

| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.govresearchgate.netnih.gov |

This table is based on data from related compounds to illustrate common coordination geometries.

Similarly, the choice of counterion in palladium(II) chemistry dictates the nature of the product; complexes with PdCl₂ are neutral, whereas those with Pd(BF₄)₂, Pd(PF₆)₂, and Pd(NO₃)₂ form cationic 4:1 complexes. nih.gov The coordinating ability of anions and their participation in non-covalent interactions are crucial factors that can be leveraged to control the final solid-state architecture of these metallosupramolecular systems. rsc.org

Complexes with Lanthanide Ions

While specific research on lanthanide complexes with this compound is not extensively documented, the coordination chemistry of analogous pyridyl- and triazine-based ligands with lanthanide ions offers significant insights into their potential interactions. Lanthanide ions are known for their hard acid character, favoring coordination with hard bases such as nitrogen and oxygen donor atoms. The presence of both a pyridyl nitrogen and amino groups on the triazine ring of this compound suggests a strong potential for chelation and the formation of stable complexes with lanthanide ions.

Studies on related systems, such as lanthanide coordination polymers assembled from triazine-based flexible polycarboxylate ligands, have demonstrated the successful incorporation of the triazine core into extended structures. rsc.org For instance, ligands like 1,3,5-triazine-2-iminodiacetic acid-4,6-bis(L-alanine) have been used to construct luminescent lanthanide coordination polymers. rsc.org These complexes often exhibit the characteristic luminescence of the respective lanthanide ion, a property that is of great interest for applications in lighting, sensing, and bio-imaging.

The coordination of lanthanide ions with pyridyl-functionalized ligands is also well-established. For example, lanthanide coordination polymers have been successfully synthesized using pyridyl-N-oxide or carboxylate functionalized host ligands, resulting in diverse structures including 1D ladder and 2D kagome-type networks. rsc.org Furthermore, the reaction of pyridine-2,4,6-tricarboxylic acid with Dy(III) has yielded coordination polymers, highlighting the affinity of lanthanide ions for pyridyl-based scaffolds. nih.gov

Considering these precedents, it is anticipated that this compound would act as a multidentate ligand towards lanthanide ions. The coordination could involve the pyridyl nitrogen and one or both of the exocyclic amino groups, potentially leading to the formation of mononuclear or polynuclear complexes, as well as coordination polymers. The resulting materials would be expected to exhibit interesting photophysical properties, stemming from the efficient sensitization of the lanthanide ion's luminescence by the triazine-based ligand, a phenomenon often referred to as the "antenna effect."

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Triazine Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The structural versatility and potential for functionalization of triazine-based ligands make them attractive candidates for the design and synthesis of novel MOFs.

While there is a lack of specific reports on MOFs constructed from this compound, the broader family of pyridyl- and diamino-triazine ligands has been successfully employed in the formation of coordination polymers and MOFs. For instance, the isomeric ligand, 2,4-diamino-6-(2-pyridyl)-1,3,5-triazine, has been shown to form a mononuclear complex with zinc(II), where the ligand coordinates in a bidentate fashion through the pyridyl nitrogen and a triazine ring nitrogen. nih.gov This complex further assembles into a three-dimensional network via hydrogen bonding. nih.gov This suggests that this compound could also act as a versatile building block, with the potential for both direct coordination and participation in hydrogen-bonding networks to build up higher-dimensional structures.

The utility of diamino-functionalized ligands in MOFs has been demonstrated in other systems. For example, a MOF functionalized with 3,5-diaminobenzoic acid has been developed for the selective capture of gold ions, showcasing the role of amino groups as active sites for metal ion binding. nih.gov This highlights the potential for the amino groups in this compound to not only participate in the framework construction but also to imbue the resulting MOF with specific functional properties.

Furthermore, the general class of 1,3,5-triazine (B166579) derivatives has been recognized for its utility in creating coordination compounds with diverse and often intricate supramolecular architectures. uu.nl The deliberate design of triazine-based ligands has led to the formation of various coordination networks, including 1D ladder-like polymers. uu.nl

Given these examples, it is highly probable that this compound can serve as a valuable linker in the construction of MOFs and coordination polymers. The combination of the pyridyl group, capable of coordinating to a wide range of metal centers, and the amino groups, which can act as additional coordination sites or as hydrogen bond donors, offers a rich platform for the design of new functional materials with potential applications in gas storage, separation, and catalysis.

Supramolecular Chemistry and Non Covalent Interactions

Engineering Hydrogen Bonded Networks for Self-Assembly

The 2,4-diamino-1,3,5-triazine (DAT) moiety is a cornerstone of supramolecular self-assembly due to its distinct and reliable hydrogen bonding capabilities. rsc.orgrsc.org The DAT group contains multiple hydrogen bond donors (the amine protons) and acceptors (the triazine ring nitrogens), allowing it to form robust and predictable patterns with itself or other complementary molecules. rsc.org

In the solid state, compounds featuring the DAT group consistently form well-defined hydrogen-bonded motifs. rsc.orgnih.gov These interactions are highly directional and lead to the formation of larger aggregates such as tapes, ribbons, layers, or chains. rsc.org A closely related isomer, 6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine, serves as an excellent model for this behavior. Its DAT groups are instrumental in directing the assembly of metal-containing units (metallotectons) into larger networks through these established hydrogen-bonding patterns. nih.govnih.gov This programmed self-assembly, driven by the predictable nature of DAT hydrogen bonds, is a fundamental principle in creating ordered materials with controllable architectures. nih.govnih.gov

Role of Aromatic Stacking Interactions (π-π Interactions) in Crystal Engineering

The interplay between hydrogen bonding and π-π stacking is essential in crystal engineering. researchgate.net While hydrogen bonds often form the primary framework of a network in one or two dimensions, π-π stacking interactions between the aromatic planes can help to organize these frameworks into three-dimensional structures. rsc.org The arrangement of these stacked rings can influence the electronic and photoluminescent properties of the resulting material. rsc.org For instance, in related metal-organic frameworks, the presence or absence of π-π stacking interactions between pyridyl rings has been shown to be responsible for significant shifts in emission properties. rsc.org The meta linkages within certain ligands can facilitate π-stacking between large aromatic panels, driving the formation of specific cage-like structures. cam.ac.ukfigshare.com

Controlled Self-Assembly of Advanced Architectures

The dual functionality of 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine allows for a programmed, hierarchical approach to building complex supramolecular structures. The pyridyl group can coordinate to metal ions, while the DAT group provides the hydrogen-bonding capability for further organization.

A tecton is a molecular building block, and a metallotecton is such a block that contains a metal ion. The pyridyl nitrogen of the title compound can act as a ligand, binding to transition metal ions to form predictable coordination complexes, or metallotectons. nih.govnih.gov

Studies on the isomeric 6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine have shown that it reacts with various transition metal nitrates (M(NO₃)₂) to form stable, octahedral 2:1 complexes with the general formula [M(ligand)₂(NO₃)₂]. nih.govnih.govacs.org The coordination to the metal ion (such as Co(II), Ni(II), Cu(II), and Zn(II)) is the first step in the programmed assembly. nih.govnih.gov The DAT groups on these newly formed metallotectons remain available to direct the next stage of assembly through hydrogen bonding. nih.gov

Table 1: Metallotecton Formation with 6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine (pyDAT)

| Metal Ion | Resulting Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|

| Co(II) | [Co(pyDAT)₂(NO₃)₂] | Distorted Octahedral | acs.org, nih.gov |

| Ni(II) | [Ni(pyDAT)₂(NO₃)₂] | Distorted Octahedral | acs.org, nih.gov |

| Cu(II) | [Cu(pyDAT)₂(NO₃)₂] | Distorted Octahedral | nih.gov, nih.gov |

| Zn(II) | [Zn(pyDAT)₂(NO₃)₂] | Distorted Octahedral | acs.org, nih.gov |

Once the metallotectons are formed, their subsequent self-assembly is driven by the non-covalent interactions of the DAT groups and other available sites. nih.gov The hydrogen-bonding motifs of the DAT groups link the individual metallotectons, creating extended supramolecular networks. nih.govnih.gov

The dimensionality of these networks can be influenced by several factors. The DAT-DAT interactions can form one-dimensional chains or two-dimensional sheets. rsc.org Furthermore, anions, such as the nitrate (B79036) counterions in the metallotecton studies, play a critical role. nih.govnih.gov These ions can participate in hydrogen bonding, bridging the metallotecton units and extending the network into two or three dimensions. nih.govnih.gov This hierarchical combination of coordination chemistry and hydrogen bonding allows for the construction of a wide range of ordered, crystalline materials from a single molecular building block. rsc.orgnih.govnih.gov

Principles of Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the creation of larger "host" molecules or networks that have cavities capable of binding smaller "guest" molecules or ions through non-covalent interactions. nih.govnih.govrsc.org This process is based on the principle of molecular recognition, where the host selectively binds specific guests based on complementary size, shape, and chemical properties. mdpi.com

The supramolecular networks formed by the self-assembly of this compound and its derivatives are often porous. nih.govrsc.org These pores or channels within the crystal structure can act as host cavities. For example, a framework assembled from trimesic acid and 1,3,5-tri(4-pyridyl)-2,4,6-triazine created cavities that could encapsulate four pyrene (B120774) molecules. nih.gov The ability to design frameworks with specific pore sizes and chemical environments is a key goal of crystal engineering. The predictable self-assembly of pyridyl-triazine compounds allows for the potential design of such "crystalline sponges" capable of trapping and ordering guest molecules, with potential applications in separation technologies and nanoscale patterning. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine.

DFT calculations are widely used to predict the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For derivatives of 2,4-diamino-1,3,5-triazine, DFT has been employed to determine optimized geometries, bond lengths, and bond angles. researchgate.net In a study on the closely related compound, 2,4-diamino-6-phenyl-1,3,5-triazine, DFT calculations were performed to understand its structural and electronic properties. researchgate.net

Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined through DFT. These orbitals are fundamental to understanding the chemical reactivity and electronic transitions within the molecule.

Table 1: Predicted Geometric Parameters for a 2,4-Diamino-6-aryl-1,3,5-triazine derivative from DFT Calculations

| Parameter | Value |

|---|---|

| Triazine Ring C-N bond lengths | ~1.34 Å |

| Triazine Ring N-C-N bond angles | ~115° |

| Triazine Ring C-N-C bond angles | ~125° |

| Dihedral angle (Triazine-Aryl) | Varies with substituent |

Note: The values are approximate and based on calculations for analogous structures. The exact values for this compound would require specific calculations.

Quantum chemical calculations are a valuable tool for simulating and interpreting experimental spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov By calculating the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated. researchgate.net This simulated spectrum can then be compared with the experimental spectrum to aid in the assignment of vibrational modes to specific absorption bands. researchgate.net

While a specific study on the simulated spectra of this compound is not available, the general methodology is well-established. researchgate.netnih.govmedium.com For example, the characterization of new 1,3,5-triazine (B166579) derivatives often involves the use of FTIR spectroscopy to identify key functional groups and bonding arrangements. irjse.in Computational simulations would provide a deeper understanding of these experimental findings. The process typically involves geometry optimization followed by frequency calculations at the same level of theory. researchgate.net

DFT calculations can be used to map out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms and the identification of transition states and intermediates. rsc.orgmdpi.com For triazine derivatives, this can include investigating the mechanism of their synthesis, such as the nucleophilic aromatic substitution on a triazine core. acs.org

For instance, DFT molecular dynamics simulations have been used to determine the initial reaction mechanisms for the decomposition of other triazine-based energetic materials. rsc.org Such studies can reveal the elementary steps of a reaction, including bond breaking and formation events, and the associated energy barriers. rsc.org This information is critical for optimizing reaction conditions and understanding the stability of the compound.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment. nih.govmun.ca By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering a dynamic picture of the molecule's behavior. nih.gov

For a molecule like this compound, MD simulations can be used to explore its conformational landscape. This involves identifying the different spatial arrangements (conformers) the molecule can adopt and determining their relative stabilities. mun.ca The flexibility of the molecule, particularly the rotation around the single bond connecting the pyridyl and triazine rings, can be investigated. mun.ca Understanding the preferred conformations is crucial as it can influence the molecule's biological activity and its ability to bind to a target protein. mun.ca

Quantitative Structure-Activity Relationship (QSAR) Modeling in Chemical and Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.orgnih.govsemanticscholar.org In the context of drug discovery, QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. nih.gov

A 3D-QSAR model was developed for a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, a class of compounds that includes the title molecule, to understand their antiproliferative activity against breast cancer cells. rsc.orgnih.govsemanticscholar.org This model identified key structural features that influence the biological activity. nih.gov The study highlighted that the nature and position of substituents on the aryl rings play a significant role in the observed activity. nih.gov

Table 2: Key Aspects of a 3D-QSAR Model for 6,N2-diaryl-1,3,5-triazine-2,4-diamines

| Parameter | Description | Finding |

|---|---|---|

| Compound Alignment | Superimposition of molecules based on a common scaffold. | Crucial for model reliability. |

| Steric Fields | Regions where bulky groups increase or decrease activity. | Bulky electron-donating groups at the 6-phenyl ring were found to improve activity. nih.gov |

| Electrostatic Fields | Regions where positive or negative charges are favorable. | Influential for ligand-receptor interactions. |

| Predictive Power (q²) | A measure of the model's internal predictability. | A good model will have a high q² value. |

| External Validation (r²_pred) | A measure of the model's ability to predict the activity of an external set of compounds. | Essential for confirming the model's utility. |

This QSAR model was subsequently used to design new 6,N2-diaryl-1,3,5-triazine-2,4-diamines with enhanced and selective antiproliferative activity against triple-negative breast cancer cells. nih.govrsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor. jocpr.comunair.ac.id This method is widely used in drug design to understand how a potential drug molecule might interact with its biological target at the molecular level. jocpr.com

Derivatives of 1,3,5-triazine-2,4-diamine (B193344) have been the subject of molecular docking studies to investigate their potential as inhibitors of various enzymes. For example, derivatives of 1,6-dihydro-1,3,5-triazine-2,4-diamine were docked into the active site of Plasmodium falciparum dihydrofolate reductase (pDHFR), a key enzyme in the malaria parasite. unair.ac.id These studies aimed to understand the binding interactions and to identify compounds with potentially better antimalarial activity. unair.ac.id

In another study, triazine analogues were investigated as inhibitors of p38 MAP kinase, a protein involved in inflammatory diseases. jocpr.com Molecular docking was used to predict the binding modes of these compounds within the enzyme's active site and to calculate their binding energies. jocpr.com

Table 3: Representative Results from a Molecular Docking Study of a Triazine Derivative

| Parameter | Description | Example Finding |

|---|---|---|

| Target Protein | The biological macromolecule to which the ligand binds. | p38 MAP kinase jocpr.com |

| Binding Energy/Score | An estimation of the binding affinity between the ligand and the protein. | More negative values generally indicate stronger binding. |

| Key Interacting Residues | Amino acids in the protein's active site that form important interactions with the ligand. | Hydrogen bonds and hydrophobic interactions are common. |

| Binding Pose | The predicted orientation and conformation of the ligand within the binding site. | Provides a visual representation of the interaction. |

These studies demonstrate the utility of molecular docking in rationalizing the structure-activity relationships of triazine derivatives and in guiding the design of new, more effective inhibitors.

Applications in Catalysis and Advanced Materials

Catalytic and Electrocatalytic Applications

Complexes derived from 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine and its analogs have demonstrated significant potential in catalysis, facilitating challenging chemical reactions with notable efficiency.

The direct partial oxidation of methane (B114726) to methanol (B129727) is a highly sought-after industrial process, and pyridyl-triazine complexes have emerged as promising catalysts in this domain. In a notable study, a palladium(II) complex, cis-[6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine(dichloride)palladium(II)], supported on carbon, was investigated for its electrocatalytic activity in converting methane to methanol within a polymer electrolyte reactor fuel cell (PER-FC). mdpi.comresearchgate.net The study revealed that the catalyst's efficiency is highly dependent on the loading of the palladium complex on the carbon support.

| Catalyst Composition (% Pd-complex on Carbon) | Maximum Methanol Production Rate (mol·L⁻¹·h⁻¹) at 0.05 V |

| 20% | 4.2 |

| 10% | ~1.05 |

| 5% | Small, detectable amount |

| 2.5% | No appreciable amount |

The results indicated that a 20% loading of the palladium complex exhibited the highest reaction rate for methanol production, achieving a maximum of 4.2 mol·L⁻¹·h⁻¹. mdpi.com This enhanced activity is attributed to a synergistic effect where the complex facilitates the activation of water at low overpotentials, complemented by the adsorption of methane onto the Pd(II) centers. mdpi.com

Similarly, a copper(II) complex, 6,6′-(2,2′-bipyridine-6,6′-diyl)bis(1,3,5-triazine-2,4-diamine)copper(II), has also been explored for the same application. mdpi.comnih.gov In this case, the optimal performance was observed at lower concentrations of the complex on the carbon support. The most active compositions were found to be 2.5% and 5% of the Cu-complex on carbon, yielding methanol production rates of 1.85 mol L⁻¹h⁻¹ near the short circuit potential and 1.65 mol L⁻¹h⁻¹ near the open-circuit potential, respectively. mdpi.com This activity was linked to the efficient activation of water due to a better distribution of the copper complex within the carbon matrix. mdpi.comnih.gov

While the catalytic applications of triazine-based complexes are expanding, specific research detailing the use of this compound complexes for the oxidation of organic sulfides is limited in the currently available literature. This remains an area with potential for future investigation.

The conversion of carbon dioxide (CO₂) into valuable chemicals is a critical area of research for sustainable fuel production. Cobalt(II) complexes incorporating pyridinyl-1,3,5-triazine-diamine ligands have been investigated as molecular photocatalysts for the reduction of CO₂ to carbon monoxide (CO). researchgate.net In a study utilizing [CoII(L1)(η1-ONO2)2] (where L1 = 6,6'-(pyridine-2,6-diyl)bis(1,3,5-triazine-2,4-diamine)) and [CoII(L2)(H2O)2]2+ (where L2 = 6,6'-([2,2'-bipyridine]-6,6'-diyl)bis(1,3,5-triazine-2,4-diamine)), selective CO production was achieved under visible light irradiation. researchgate.net

| Complex | Turnover Number (TON) for CO production |

| [CoII(L1)(η1-ONO2)2] | 36 |

| [CoII(L2)(H2O)2]2+ | 89 |

The catalytic activity of materials derived from pyridyl-triazine compounds is rooted in the fundamental properties of the triazine ring and its substituents. The 1,3,5-triazine (B166579) core is an electron-deficient system, which can be readily functionalized to tune its electronic and steric properties. researchgate.net This allows for the design of ligands with specific coordination abilities and redox potentials.

Development of Advanced Functional Materials

The ability of this compound and related compounds to form well-defined and stable structures with metal ions has been harnessed to create advanced functional materials with interesting optical and electronic properties.

Coordination polymers and metal-organic frameworks (MOFs) constructed from pyridyl-triazine ligands have shown significant promise as luminescent materials. The emission properties of these materials can be tuned by the choice of both the organic ligand and the metal ion.

For instance, lanthanide complexes with 2,4,6-tri(2-pyridyl)-1,3,5-triazine (B1682449) have been shown to exhibit strong luminescence. A europium(III) coordination polymer, {[Eu₂(TPTZ)₂(mNBA)₆(H₂O)₂]·2CH₃OH}n, displayed a luminescence quantum efficiency of 25.0% with a lifetime of 0.761 ms. mdpi.com Another mononuclear europium(III) complex showed a quantum efficiency of 16.7% and a lifetime of 0.447 ms. mdpi.com These properties are attributed to the efficient energy transfer from the ligand to the lanthanide ion.

| Europium Complex | Luminescence Quantum Efficiency (%) | Luminescence Lifetime (ms) |

| {[Eu₂(TPTZ)₂(mNBA)₆(H₂O)₂]·2CH₃OH}n | 25.0 | 0.761 |

| [Eu(TPTZ)(CF₃COO)(H₂O)₅]·Cl₂·CH₃CH₂OH | 16.7 | 0.447 |

Furthermore, a nitrogen-rich luminescent Zn(II) coordination polymer based on a 2,4,6-tris(di-2-pyridylamino)-1,3,5-triazine ligand has been developed as a fluorescent sensor for the detection of antibiotics in aqueous media. mdpi.com This material demonstrated high selectivity and sensitivity for sulfamethazine, with a Stern-Volmer quenching constant of Ksv = 1.68 × 10⁴ M⁻¹ and a detection limit of 4.95 ppb. mdpi.com The development of such materials highlights the potential of pyridyl-triazine compounds in creating sensors and other optoelectronic devices. The structural versatility of these ligands allows for the construction of frameworks with tailored porosity and functionality, paving the way for applications in areas such as white-light emission and photochromism. nih.gov

Stimulus-Responsive Chromic Materials (Photo-, Thermo-, Vapochromic)

The molecular architecture of this compound, along with its derivatives, has positioned it as a significant component in the creation of stimulus-responsive chromic materials. These materials exhibit reversible color changes in response to external stimuli such as light (photochromism), temperature (thermochromism), and vapor (vapochromism). acs.org This behavior is rooted in the molecule's capacity for dynamic non-covalent interactions, including hydrogen bonding and π-π stacking, which can be altered by external triggers, thereby affecting the material's electronic and optical properties. acs.org

While less documented for the standalone compound, derivatives of this compound can be engineered for photochromism by integrating light-sensitive moieties. For instance, the related compound 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (tpt) has demonstrated unprecedented photochromism in its crystalline state, a phenomenon attributed to intramolecular charge separation and the formation of a triplet diradical product. nih.gov This highlights the potential for designing photo-responsive materials based on the pyridyl-triazine framework.

Thermochromism in materials based on pyridyl-triazine ligands is a more extensively studied area. Temperature variations can modulate the intermolecular forces within the crystalline structure, leading to shifts in the material's absorption or fluorescence spectra. A zinc-based complex incorporating a 2,4,6-tris-2-pyridyl-1,3,5-triazine ligand, for example, displays thermochromic behavior, transitioning to white when heated. acs.org

Vapochromism represents a particularly promising application for these compounds. Materials incorporating pyridyl-triazine ligands have shown the ability to change color upon exposure to various vapors, especially those of volatile organic compounds (VOCs) and acidic or basic substances. acs.org The porous structures of coordination polymers and metal-organic frameworks (MOFs) built with these ligands facilitate the inclusion of guest vapor molecules. The interaction between the guest molecules and the pyridyl-triazine unit can perturb the electronic state of the material, resulting in a visible color change. For example, a Zn(II) complex with a triazine-based ligand exhibits vapochromism, turning light pink in the presence of amine vapor. acs.org

Table 1: Stimulus-Responsive Chromic Properties of Pyridyl-Triazine Based Materials

| Chromism Type | Stimulus | Underlying Mechanism | Observed Phenomenon |

| Photochromism | Light | Intramolecular charge separation, formation of radical species. nih.gov | Reversible color change. acs.orgnih.gov |

| Thermochromism | Heat | Alteration of intermolecular interactions and crystal packing. acs.org | Shift in absorption and/or fluorescence. acs.org |

| Vapochromism | Vapors (e.g., VOCs, amines) | Host-guest interactions within a porous framework. acs.org | Colorimetric response. acs.org |

Sensing Materials and Anion Recognition

The compound this compound and its derivatives are highly effective building blocks for the design of chemical sensors, particularly for the recognition of anions. researchgate.netnih.gov This capability stems from the presence of hydrogen bond-donating amino groups and hydrogen bond-accepting nitrogen atoms within the triazine and pyridyl rings, which can form selective interactions with various anions. nih.govresearchgate.net

The development of sensors often involves the incorporation of these triazine-based ligands into more complex architectures like coordination polymers or metal-organic frameworks (MOFs). nih.gov These structures can offer well-defined cavities that are structurally and electronically suited for binding specific anions. The binding event is typically transduced into a measurable optical signal, such as a change in fluorescence intensity or a colorimetric shift. researchgate.netmdpi.com

The primary mechanisms for anion recognition by these materials include:

Hydrogen Bonding: The N-H groups of the diamino-triazine moiety can form strong hydrogen bonds with anions such as fluoride (B91410), cyanide, and sulfate. nih.govresearchgate.net

Electrostatic Interactions: The electron-deficient nature of the triazine ring can lead to favorable electrostatic interactions with electron-rich anions.

Coordination to Metal Centers: In metal-containing sensors, the anion may coordinate directly to a metal ion that is also bound to the pyridyl-triazine ligand, altering the photophysical properties of the entire assembly.

A notable application is in the detection of fluoride ions. nih.govresearchgate.net For instance, hybrid dansyl-triazine ligands have been synthesized and shown to selectively detect fluoride anions with high sensitivity, exhibiting a "turn-on" fluorescence response upon binding. nih.govresearchgate.net The underlying mechanism is attributed to hydrogen bonding between the sulfonamide N-H moiety of the ligand and the fluoride ion. researchgate.net Triazine-modified triarylboron/acridine fluorescent probes have also been developed for highly sensitive fluoride ion detection, where the interaction with fluoride leads to a significant color change from green to yellow. mdpi.com

Furthermore, related pyridyl-based molecular aggregates have demonstrated the ability to sense nitrite (B80452) ions in aqueous solutions with naked-eye detection. mdpi.com

Table 2: Examples of Anion Sensing using Pyridyl-Triazine Based Materials

| Target Anion | Sensing Platform | Detection Principle | Limit of Detection (LOD) |

| Fluoride (F⁻) | Hybrid dansyl-triazine ligands. nih.govresearchgate.net | Fluorescence enhancement. nih.govresearchgate.net | As low as 294 nM. researchgate.net |

| Fluoride (F⁻) | Triazine-modified triarylboron/acridine probe. mdpi.com | Colorimetric and fluorometric change. mdpi.com | Not specified. |

| Nitrite (NO₂⁻) | 4-(pyrrol-1-yl)pyridine aggregates. mdpi.com | Naked-eye color change. mdpi.com | 0.330 ppm. mdpi.com |

| Cyanide (CN⁻) | Not explicitly detailed for this specific compound in the provided results. | Typically fluorescence quenching. | Not specified. |

| Sulfate (SO₄²⁻) | Not explicitly detailed for this specific compound in the provided results. | Typically fluorescence quenching or enhancement. | Not specified. |

Biological Interaction Mechanisms and Structure Activity Relationships of 6 4 Pyridyl 1,3,5 Triazine 2,4 Diamine

The biological activities of 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine and its analogs are deeply rooted in their interactions with key biomacromolecules. The arrangement of nitrogen atoms in the triazine and pyridyl rings, coupled with the diamino substituents, facilitates a range of non-covalent interactions that are central to their mechanisms of action.

Conclusion and Future Research Directions

Synthesis of Current Research Trajectories and Key Findings

Research into 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine and its analogues has primarily focused on three key areas: synthetic methodology, supramolecular chemistry, and biological activity.

Synthetic Approaches: The synthesis of 2,4-diamino-6-substituted-1,3,5-triazines is well-established, with methods often involving the reaction of cyanoguanidine (dicyandiamide) with corresponding nitriles. chim.itresearchgate.net Microwave-assisted synthesis has emerged as a "green" and efficient method, significantly reducing reaction times and the need for solvents. researchgate.netrsc.org These approaches provide a robust foundation for producing this compound and its derivatives in good yields.

Supramolecular Assembly: A defining feature of 2,4-diamino-1,3,5-triazine derivatives is their capacity for self-assembly through multiple hydrogen bonds. researchgate.net The amino groups and the nitrogen atoms on the triazine and pyridyl rings act as hydrogen bond donors and acceptors, respectively. This leads to the formation of well-defined supramolecular structures, such as ribbons, pseudo-honeycomb networks, and corrugated rosette layers. researchgate.netrsc.org The specific architecture is highly dependent on the nature of the substituent at the 6-position of the triazine ring. rsc.org

Biological Potential: The 1,3,5-triazine (B166579) scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. researchgate.netnih.gov Extensive research on 6,N²-diaryl-1,3,5-triazine-2,4-diamines has identified compounds with potent and selective antiproliferative effects against various cancer cell lines, such as triple-negative breast cancer. nih.govrsc.orgresearchgate.net This body of work strongly suggests that this compound is a promising candidate for further investigation as a potential therapeutic agent.

Emerging Avenues in Synthetic Methodologies and Chemical Transformations

Future synthetic efforts should focus on efficiency, diversity, and the creation of more complex architectures.

Microwave-Assisted Multicomponent Reactions: One-pot, microwave-assisted, three-component reactions have proven highly effective for generating libraries of diverse 6,N²-diaryl-1,3,5-triazine-2,4-diamines. nih.govrsc.orgmonash.edu Applying this methodology using 4-cyanopyridine, cyanoguanidine, and various amines would enable the rapid synthesis of a wide array of derivatives of the target compound. This high-throughput approach is invaluable for structure-activity relationship (SAR) studies.

Solid-Phase Synthesis: To further streamline the synthesis and purification of compound libraries, solid-phase synthesis presents a compelling avenue. This approach, which involves immobilizing reagents on a resin, allows for the efficient removal of excess reagents and by-products, facilitating the rapid generation of pure compounds for biological screening and materials development. acs.org

Post-Synthetic Modification: The amino groups and the pyridyl nitrogen of this compound are amenable to further chemical transformations. Future work could explore N-alkylation, N-arylation, and acylation to fine-tune the electronic properties, solubility, and biological activity of the molecule. Palladium-catalyzed C-N cross-coupling reactions, for instance, are powerful tools for introducing diverse aryl and heteroaryl groups. nih.gov

| Synthetic Methodology | Key Advantages | Potential Application for this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, reduced solvent use, improved yields. chim.itrsc.org | Efficient and environmentally friendly production of the core compound and its derivatives. |

| One-Pot Multicomponent Reactions | High efficiency, generation of diverse libraries from simple precursors. nih.govmonash.edu | Rapid assembly of compound libraries for SAR studies in drug discovery. |

| Solid-Phase Synthesis | Simplified purification, suitability for automation. acs.org | High-throughput synthesis of derivatives for screening. |

| Post-Synthetic Modification | Fine-tuning of molecular properties, access to complex structures. nih.gov | Creation of targeted molecules with optimized biological or material properties. |

Prospects for Novel Advanced Functional Materials Development

The unique structural and electronic properties of this compound make it an excellent building block for a variety of advanced functional materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridyl group and the triazine ring are excellent coordination sites for metal ions. The compound can act as a versatile linker to construct coordination polymers and MOFs. researchgate.net The resulting materials could have applications in gas storage, catalysis, and sensing. The combination of coordination bonds with the inherent hydrogen-bonding capabilities of the diamino-triazine moiety could lead to robust, multi-dimensional networks with unique topologies. nih.govmdpi.com

Luminescent Materials: The 1,3,5-triazine core is a known component in materials for organic light-emitting diodes (OLEDs), often functioning as an electron-transporting or host material. rsc.orgsemanticscholar.orgacs.org By functionalizing this compound with suitable chromophores, it is possible to develop novel star-shaped or dendritic molecules with tailored photophysical properties, including high quantum yields and thermal stability, for applications in lighting and displays. researchgate.netnih.gov

Catalysis: Triazine-based ligands have been successfully employed in transition metal catalysis. acs.org Palladium complexes featuring pyridyl-triazine ligands, for example, have been investigated for applications in C-C cross-coupling reactions and electrocatalysis. mdpi.comacs.org Future research could involve synthesizing palladium, platinum, or other transition metal complexes of this compound to explore their catalytic activity in various organic transformations. tcichemicals.comnih.gov

Future Directions in Elucidating Complex Biological Interaction Pathways

Given the established anticancer potential of the 2,4-diamino-1,3,5-triazine scaffold, a focused investigation into the biological activity of this compound is a high-priority research direction.

Antiproliferative Screening: The compound and its synthesized derivatives should be systematically screened against a panel of human cancer cell lines, including those for breast, lung, colon, and leukemia, to identify potent and selective agents. acs.orgnih.gov Studies on related compounds have shown particular promise against triple-negative breast cancer and kidney carcinoma cell lines. researchgate.netnih.gov

Mechanism of Action Studies: For the most active compounds, elucidating the mechanism of action is crucial. This involves identifying the specific molecular targets and cellular pathways affected. Techniques such as kinase profiling, cell cycle analysis, and apoptosis assays can provide valuable insights. Many triazine derivatives are known to function as kinase inhibitors, a key target class in oncology. ijpras.com

3D-QSAR Modeling: As a sufficiently large library of analogues is synthesized and tested, quantitative structure-activity relationship (QSAR) models can be developed. nih.govrsc.org These computational models can predict the biological activity of new, untested compounds, thereby guiding the design of more potent and selective anticancer agents and reducing the need for exhaustive synthetic efforts. researchgate.net

| Research Area | Objective | Key Methodologies |

| Antiproliferative Screening | Identify potent and selective anticancer activity. | MTT assay, screening against NCI-60 cancer cell line panel. researchgate.netnih.gov |

| Mechanism of Action | Determine the molecular target and affected cellular pathways. | Kinase inhibition assays, cell cycle analysis, apoptosis assays. ijpras.com |

| 3D-QSAR Modeling | Guide the design of more potent analogues. | Computational chemistry, statistical analysis of activity data. nih.govnih.gov |

Interdisciplinary Research Opportunities for this compound

The multifaceted nature of this compound opens up numerous opportunities for interdisciplinary collaboration.

Chemo-informatics and Medicinal Chemistry: Collaboration between synthetic chemists and computational modelers can accelerate the drug discovery process through the application of 3D-QSAR and molecular docking studies to design next-generation inhibitors.

Materials Science and Supramolecular Chemistry: The design of novel MOFs and coordination polymers will benefit from a combined approach, using principles of crystal engineering and supramolecular chemistry to predict and control the assembly of materials with desired properties, such as porosity or catalytic activity.

Biomaterials and Nanotechnology: The self-assembling properties of this compound could be harnessed to create novel biomaterials, such as hydrogels or functionalized nanoparticles. These could be explored for applications in targeted drug delivery or as scaffolds for tissue engineering, integrating the compound's inherent biological activity with advanced material design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-pyridyl)-1,3,5-triazine-2,4-diamine, and how can purity and yield be improved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions on a triazine core. Key steps include:

- Substituent Introduction : Reacting 1,3,5-triazine-2,4-diamine with 4-pyridyl derivatives under controlled pH and temperature to minimize side reactions.

- Purification : Use column chromatography or recrystallization with ethanol/water mixtures to isolate the product.

- Yield Optimization : Adjust reaction time (e.g., 12–24 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of triazine to pyridyl reagent). Microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) can enhance reaction efficiency .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve the dihedral angle between the pyridyl and triazine rings (e.g., 173.16° in related analogs) and hydrogen-bonding patterns (e.g., N–H⋯N interactions forming 1D chains) .

- NMR Spectroscopy : Confirm substituent positions via H NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and C NMR (e.g., triazine carbons at δ 160–170 ppm) .

- Elemental Analysis : Validate purity by matching calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .

Q. What structural features influence the biological activity of this compound analogs?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., -NO, -CF) on the aryl ring enhance antileukemic activity, while electron-donating groups (e.g., -OCH) reduce potency.

- Hydrogen Bonding : The 2,4-diamine motif is critical for target binding (e.g., kinase inhibition). Modifying these groups disrupts activity .

- Systematic SAR Studies : Synthesize derivatives with varied substituents (e.g., halogen, alkyl, aryl) and test against cell lines (e.g., IC values in leukemia models) .

Advanced Research Questions